molecular formula C9H11NO2S B1334437 2,4-Dimethoxythiobenzamide CAS No. 23822-07-3

2,4-Dimethoxythiobenzamide

Cat. No. B1334437
CAS RN: 23822-07-3
M. Wt: 197.26 g/mol
InChI Key: KYGPUPQKDUNOLW-UHFFFAOYSA-N
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Description

2,4-Dimethoxythiobenzamide (DMTAB) is an organic compound with the chemical formula C9H11NO2S . It is a white solid and is soluble in water, ethanol, and acetic acid.


Molecular Structure Analysis

The molecular formula of 2,4-Dimethoxythiobenzamide is C9H11NO2S . It has a molecular weight of 197.26 .


Physical And Chemical Properties Analysis

2,4-Dimethoxythiobenzamide is a white solid. It is soluble in water, ethanol, and acetic acid. It has a molecular weight of 197.26 .

Scientific Research Applications

Antioxidant Activity

2,4-Dimethoxythiobenzamide has been studied for its antioxidant properties . It is known that certain benzamide derivatives exhibit significant total antioxidant capacity , free radical scavenging , and metal chelating activity . These properties are crucial in the prevention of oxidative stress-related diseases, including neurodegenerative disorders , cancer , and cardiovascular diseases .

Antibacterial Applications

This compound has shown potential in antibacterial activity . Research indicates that benzamide derivatives can be effective against both Gram-positive and Gram-negative bacteria . This opens up possibilities for the development of new antibacterial agents that could be used to treat various bacterial infections.

Drug Discovery

Benzamides, including 2,4-Dimethoxythiobenzamide, are significant in the field of drug discovery . They have been used in the synthesis of compounds with potential applications in treating conditions such as hypercholesterolemia , cancer , and juvenile hyperactivity .

Industrial Applications

In the industrial sector, benzamides are utilized in the plastic and rubber industry , paper industry , and agriculture . Their chemical properties make them suitable for use as intermediates in the synthesis of various industrial products .

Biological Activity

The structural similarity of benzamides to natural biological molecules makes them important in the study of biological activity . They are found in proteins, natural products, and as synthetic intermediates .

N-Protection in Chemical Synthesis

2,4-Dimethoxythiobenzamide can be used for N-protection in the synthesis of O-aryl sulfamates . This is a key step in the synthesis of many pharmaceuticals, where protecting groups are used to shield functional groups from the reactive conditions of a chemical reaction .

Anti-Inflammatory and Analgesic Properties

Some benzamide derivatives have been reported to exhibit anti-inflammatory and analgesic properties. This suggests that 2,4-Dimethoxythiobenzamide could be explored for its efficacy in reducing inflammation and pain .

Antimicrobial and Antifungal Activities

Beyond antibacterial properties, benzamides have also been investigated for their antimicrobial and antifungal activities. This makes them candidates for the development of treatments against a variety of microbial and fungal pathogens .

properties

IUPAC Name

2,4-dimethoxybenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-11-6-3-4-7(9(10)13)8(5-6)12-2/h3-5H,1-2H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGPUPQKDUNOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=S)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397423
Record name 2,4-Dimethoxythiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethoxythiobenzamide

CAS RN

23822-07-3
Record name 2,4-Dimethoxythiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 23822-07-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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